Ibogaline

Neuropharmacology Tremorigenesis Behavioral Pharmacology

Sourcing high-purity Ibogaline (CAS 482-18-8, ≥95%) is critical for advanced research. This 12,13-dimethoxyibogamine reference standard is essential for validating chromatographic methods and quantifying minor alkaloids in Tabernanthe iboga. Its distinct pharmacological profile, marked by a higher lipophilicity (XLogP 3.9) compared to ibogaine, makes it an indispensable tool for neuroscience studies on tremorigenic pathways. Ensure your research's integrity with a certified analytical standard, not a substitute. Inquire for licensing and availability.

Molecular Formula C21H28N2O2
Molecular Weight 340.5 g/mol
CAS No. 482-18-8
Cat. No. B1209602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbogaline
CAS482-18-8
Synonymsibogaline
Molecular FormulaC21H28N2O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC
InChIInChI=1S/C21H28N2O2/c1-4-13-7-12-8-16-20-14(5-6-23(11-12)21(13)16)15-9-18(24-2)19(25-3)10-17(15)22-20/h9-10,12-13,16,21-22H,4-8,11H2,1-3H3/t12-,13+,16+,21+/m1/s1
InChIKeyVLOWUTVRYMTRJO-HHNICDRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibogaline (CAS 482-18-8) Procurement Guide: Chemical Identity, In-Class Positioning, and Analytical Specifications


Ibogaline (CAS 482-18-8, molecular formula C21H28N2O2, molecular weight 340.46) is a naturally occurring monoterpene indole alkaloid belonging to the iboga alkaloid class, found in Tabernanthe iboga and related Tabernaemontana species [1]. Its systematic name is 12,13-dimethoxyibogamine, and it is also referred to as decarbomethoxyconopharyngine [2]. This compound exists as a defined stereoisomer with four chiral centers and a melting point of 136-137 °C [3]. Its classification as a controlled substance in many jurisdictions necessitates rigorous documentation for procurement and research use, distinguishing it from non-controlled chemical analogs .

Why Substituting Ibogaline with Ibogaine or Voacangine Compromises Experimental Integrity: Pharmacodynamic and Pharmacokinetic Basis


Despite belonging to the same iboga alkaloid family, ibogaline cannot be used as a direct substitute for ibogaine (12-methoxyibogamine) or voacangine (12-methoxyibogamine-18-carboxylic acid methyl ester) due to profound differences in their structural features, pharmacokinetic profiles, and central nervous system (CNS) effects [1]. The presence of an additional methoxy group at the 13-position in ibogaline significantly alters its lipophilicity (XLogP 3.9 versus 2.83 for ibogaine), which directly impacts blood-brain barrier penetration and brain tissue retention kinetics [2]. Furthermore, critical pharmacodynamic differences exist: while ibogaine acts as a moderate κ-opioid agonist and NMDA antagonist, the specific receptor binding profile of ibogaline remains less characterized, but its in vivo tremorigenic potency is markedly distinct, underscoring that structure-activity relationships within this class are not interchangeable [3].

Quantitative Evidence for Ibogaline Differentiation: Head-to-Head Comparative Data Against In-Class Alkaloids


Ibogaline Exhibits the Highest Tremorigenic Potency Among Major Iboga Alkaloids in Rodent Models

In a comparative study assessing tremor-inducing activity in mice, ibogaline was identified as the most potent tremorigenic agent among the tested iboga alkaloids, with a relative potency order determined to be: harmaline > ibogaline > harmine > ibogaine [1]. This ranking was derived from dose-response experiments, clearly demonstrating that ibogaline possesses a significantly higher efficacy in inducing tremor than its more commonly studied analog ibogaine.

Neuropharmacology Tremorigenesis Behavioral Pharmacology

Ibogaline Demonstrates a Unique Three-Compartment Brain Pharmacokinetic Model Compared to First-Order Kinetics of Analogs

Analysis of brain concentration-time curves revealed that ibogaline's elimination from the mouse brain follows a three-compartment pharmacokinetic model, whereas most other iboga and harmala alkaloids, including ibogaine, exhibit a simpler first-order kinetic profile [1]. This suggests that ibogaline is distributed into a distinct, slowly equilibrating deep tissue compartment within the CNS, resulting in more complex and prolonged brain retention.

Pharmacokinetics Neuroscience Drug Disposition

Ibogaline is Distinguished by a Significantly Higher Calculated LogP (3.9) Relative to Ibogaine (2.83)

The addition of a second methoxy group at the 13-position in ibogaline, compared to a single methoxy group in ibogaine, results in a substantial increase in calculated lipophilicity. The XLogP value for ibogaline is reported as 3.9 [1], while the XLogP for ibogaine is 2.83 [2]. This represents a LogP increase of over 1 unit, a major difference that predicts significantly higher passive membrane permeability and blood-brain barrier penetration.

Physicochemical Property Medicinal Chemistry Lipophilicity

Ibogaline Constitutes a Minor (≤15%) but Quantifiable Component of Tabernanthe iboga Total Alkaloid Extract

Chemical analysis of Tabernanthe iboga root bark indicates that ibogaline is a relatively minor alkaloid constituent, comprising up to 15% of the total alkaloid (TA) content [1]. In stark contrast, the principal alkaloid ibogaine constitutes approximately 80% of the TA fraction, and ibogamine up to 5% [1]. This specific and naturally low abundance highlights its distinct natural distribution.

Phytochemistry Natural Product Analysis Quality Control

High-Value Research and Industrial Applications for Ibogaline (CAS 482-18-8) Based on Differentiated Evidence


Development and Validation of Analytical Methods for Iboga Alkaloid Quantification

Given its presence as a minor constituent in Tabernanthe iboga extracts (≤15% of total alkaloids), pure ibogaline is an indispensable analytical reference standard. Procurement of high-purity ibogaline is critical for developing and validating chromatographic methods (e.g., HPLC-UV, LC-MS) aimed at accurately quantifying the alkaloid profile of botanical raw materials, extracts, and finished products. Its use ensures specificity and accuracy in quality control workflows, which is particularly important given the regulatory status of iboga alkaloids [1].

In Vivo Modeling of Tremor and Cerebellar Neurotoxicity

Ibogaline's demonstrated high potency in inducing tremor in rodent models makes it a valuable pharmacological tool for neuroscience research [1]. Studies investigating the neurocircuitry of tremor, particularly those focusing on the olivo-cerebello-bulbar system, can utilize ibogaline as a reliable tremorigenic agent [2]. Its distinct profile compared to harmaline and ibogaine allows researchers to dissect specific receptor-mediated pathways involved in motor control and cerebellar toxicity, making it a critical reagent for preclinical studies of movement disorders.

Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

The structural and physicochemical differences between ibogaline (12,13-dimethoxy) and ibogaine (12-methoxy) provide a clear basis for SAR investigations. The significant increase in lipophilicity (ΔLogP = +1.07) due to the additional methoxy group directly impacts CNS penetration and target engagement [1]. Therefore, ibogaline is an essential compound for medicinal chemistry programs aiming to optimize the iboga scaffold for improved potency, selectivity, or pharmacokinetic properties, serving as a key comparator to understand the role of the 13-methoxy moiety.

Pharmacokinetic Modeling of Complex CNS Drug Disposition

The unique three-compartment brain pharmacokinetic model exhibited by ibogaline differentiates it from first-order analogs like ibogaine [1]. This property makes ibogaline a valuable probe molecule for research into the mechanisms governing deep compartmentalization and slow efflux of lipophilic amines from brain tissue. It is a specific tool for scientists developing and validating physiologically-based pharmacokinetic (PBPK) models of CNS drug disposition, which cannot be substituted by simpler-acting analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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